molecular formula C15H19ClN2O2 B1460359 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride CAS No. 2108550-91-8

3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride

Cat. No. B1460359
CAS RN: 2108550-91-8
M. Wt: 294.77 g/mol
InChI Key: HQJIMDIIQDSGBN-UHFFFAOYSA-N
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Description

“3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride” is a chemical compound with the formula C15H19ClN2O2 and a molecular weight of 294.78 . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which has been shown to have high anti-tumor activity .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)O.Cl .

Scientific Research Applications

Pharmacological Research: Potential Anti-Trypanosomal Agent

This compound has been identified as a potential anti-trypanosomal agent. Trypanosoma cruzi, the causative agent of Chagas disease, could be targeted by derivatives of this compound. Research suggests that specific substitutions on the molecule can lead to compounds highly effective against T. cruzi in very low concentrations .

Cancer Therapy: Novel Anti-Cancer Agents

The structural framework of this compound serves as a basis for designing novel anti-cancer agents. Studies have shown that certain derivatives can exhibit significant biological activity against cancer cells. Molecular docking and MD simulations have been utilized to optimize these compounds for better efficacy .

Neurological Disorders: Serotonin Receptor Activity

Derivatives of this compound have been synthesized to study their activity on serotonin receptors, which play a crucial role in neurological disorders. The receptor activity of these compounds can provide insights into the development of treatments for conditions like depression, anxiety, and schizophrenia .

Chemical Synthesis: Bulk Custom Synthesis

The compound is available for bulk custom synthesis, indicating its utility in complex chemical synthesis processes. It can serve as a precursor or intermediate in the synthesis of various bioactive molecules or as a building block for more complex chemical entities .

properties

IUPAC Name

3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-10-2-3-13-11(8-10)12-9-16-6-4-14(12)17(13)7-5-15(18)19;/h2-3,8,16H,4-7,9H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJIMDIIQDSGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride
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3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride
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3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride
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3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride
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3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride
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3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride

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